N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide

Description

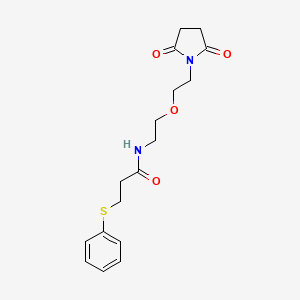

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide is a synthetic compound featuring two critical functional groups:

- 2,5-Dioxopyrrolidin-1-yl group: A reactive moiety commonly used in amine-selective crosslinking or bioconjugation, analogous to N-hydroxysuccinimide (NHS) esters.

- Phenylthio (S-phenyl) group: A sulfur-containing substituent that may influence stability, solubility, or redox properties.

This compound is utilized in biochemical applications, such as chemoselective fractionation for proteomic studies, where it facilitates peptide conjugation and enrichment through its amine-reactive dioxopyrrolidinone group . Safety protocols emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage to maintain stability .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c20-15(8-13-24-14-4-2-1-3-5-14)18-9-11-23-12-10-19-16(21)6-7-17(19)22/h1-5H,6-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGHHSYWWIJALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The ethoxyethyl chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring can produce alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit broad-spectrum anticonvulsant activity. For instance, a study highlighted the synthesis of a library of new 3-methyl and 3-ethyl derivatives, which were tested using various seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Certain compounds demonstrated promising efficacy, with ED50 values indicating significant anticonvulsant potency .

Pain Management

The compound has been evaluated for its analgesic properties. In preclinical studies, specific derivatives exhibited effectiveness in reducing pain responses in models of formalin-induced tonic pain and neuropathic pain induced by oxaliplatin. These findings suggest that the compound may play a role in developing new analgesics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Reactivity of Dioxopyrrolidinone vs. NHS Esters

The 2,5-dioxopyrrolidin-1-yl group shares functional similarities with NHS esters, both targeting primary amines (e.g., lysine residues in proteins). Key distinctions include:

Research Findings :

Thioether Group vs. Other Sulfur-Containing Moieties

The phenylthio group distinguishes this compound from thiol- or disulfide-containing analogs. Comparisons include:

Research Findings :

- Thioether groups (as in the target compound) offer superior oxidative stability compared to thiols, making them preferable in long-term storage or harsh reaction conditions .

- Thiophene derivatives (e.g., ) prioritize aromatic interactions in drug design but lack the amine-reactive functionality of dioxopyrrolidinone .

Research Findings :

- Dioxopyrrolidinone-based compounds provide robust lysine targeting, complementing cysteine-focused IAA conjugates for comprehensive proteome coverage .

- IBB conjugates excel in affinity-based enrichment but require specialized binding partners, limiting versatility compared to amine-reactive reagents .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidine core and various functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent reactions to introduce ethoxyethyl and phenylthio groups.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Preparation of the pyrrolidine-2,5-dione intermediate. |

| 2 | Reaction with ethylene glycol derivatives to introduce the ethoxyethyl group. |

| 3 | Coupling with phenylthio derivatives to form the final product. |

Target Interactions

Research indicates that compounds similar to this compound may interact with specific molecular targets such as calcium channels (L-type), which are crucial in neuronal excitability and neurotransmitter release .

Biological Effects

The compound has demonstrated potential anticonvulsant activity in various animal models. Studies involving maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests have shown that it can provide significant protection against induced seizures .

ADME-Tox Properties

The pharmacokinetic profile of this compound has been evaluated through in vitro studies:

- Absorption : Exhibits good permeability in artificial membrane assays.

- Distribution : High metabolic stability observed in human liver microsomes.

- Metabolism : Moderate inhibition of CYP enzymes (CYP2C9), with no significant effects on CYP3A4/CYP2D6 .

- Excretion : Further studies are needed to clarify excretion pathways.

Safety Profile

Preliminary toxicity assessments indicate a favorable safety margin, with no hepatotoxic effects noted at tested concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within this chemical class:

- Anticonvulsant Efficacy :

- Neuroprotective Effects :

- Comparative Analysis :

Q & A

Q. How can researchers optimize dosing regimens for neuropharmacology studies given the compound’s blood-brain barrier (BBB) penetration potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.